2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Anticancer Breast cancer Aurone SAR

2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one (CAS 189024-60-0, also registered as CAS 87931-11-1) is a synthetic aurone belonging to the 2-benzylidenebenzofuran-3(2H)-one flavonoid subclass. It is formed by condensation of 4-chlorobenzaldehyde with 6-methoxybenzofuran-3(2H)-one, yielding a (Z)-configured benzylidene derivative with a chlorine atom at the 4′-position of the benzylidene ring and a methoxy group at the 6-position of the benzofuranone core.

Molecular Formula C16H11ClO3
Molecular Weight 286.71 g/mol
Cat. No. B12900974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one
Molecular FormulaC16H11ClO3
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2
InChIInChI=1S/C16H11ClO3/c1-19-12-6-7-13-14(9-12)20-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8+
InChIKeyVWGPEPCJDXBXEM-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one for Aurone-Focused Discovery Programs


2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one (CAS 189024-60-0, also registered as CAS 87931-11-1) is a synthetic aurone belonging to the 2-benzylidenebenzofuran-3(2H)-one flavonoid subclass [1]. It is formed by condensation of 4-chlorobenzaldehyde with 6-methoxybenzofuran-3(2H)-one, yielding a (Z)-configured benzylidene derivative with a chlorine atom at the 4′-position of the benzylidene ring and a methoxy group at the 6-position of the benzofuranone core [2]. As a member of the aurone scaffold—a pharmacophore implicated in anticancer, MAO-B inhibitory, antileishmanial, and antiviral activities—this compound sits at the intersection of two structural determinants: the 4′-chloro substitution pattern known to enhance cytotoxic potency against breast cancer cell lines in the non-methoxylated analog series, and the 6-methoxy group that has been independently associated with improved MAO-B inhibitory activity and synthetic versatility in cycloaddition chemistry [3][4].

Why Indiscriminate Aurone Substitution Fails: Structural Determinants That Cannot Be Interchanged for 2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one


Within the aurone family, small modifications to either the benzylidene ring or the benzofuranone core produce dramatic shifts in potency, target selectivity, and even mechanism of action. For example, Chen et al. (2014) demonstrated that among 15 aurones tested against MDA-MB-231 and MCF-7 breast cancer cells, only compounds bearing a 4-chloro or 4-methyl substituent on the benzylidene ring emerged as the most promising inhibitors—while analogs with 4-fluoro, 4-bromo, 4-nitro, or 4-methoxy substituents displayed substantially weaker activity [1]. Independently, Morales-Camilo et al. (2015) showed that 6-methoxyaurones constitute a privileged subset for MAO-B inhibition, but that introducing a 2′-chloro or 3′-chloro substituent on ring B caused a significant decline in inhibitory potency compared to the unsubstituted parent [2]. These findings collectively demonstrate that the 4′-chloro and 6-methoxy modifications are not independently additive or interchangeable: their combined effect is non-trivial, position-dependent, and cannot be predicted from single-substitution analogs alone. Substituting 2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one with a regioisomeric chloro-aurone or a non-methoxylated 4-chloroaurone would therefore represent a materially different chemical probe with unverified biological fidelity.

Quantitative Differentiation Evidence: 2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one vs. Closest Analogs


4′-Chloro Substitution Confers Superior Cytotoxic Potency Against Breast Cancer Cells Relative to Other 4′-Substituted Aurones

In a head-to-head comparison of 15 aurone analogs synthesized via a unified protocol, compound 3f—(Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one, the direct 6-desmethoxy analog of the target compound—was one of only two compounds (alongside the 4-methyl analog 3e) identified as the most promising inhibitors against both MDA-MB-231 and MCF-7 breast cancer cell lines. Qualitatively, the 4-chloro analog substantially outperformed the 4-fluoro, 4-bromo, 4-nitro, and 4-methoxy congeners [1]. This study establishes a clear SAR: within the aurone benzylidene ring, a 4-chloro substituent is near-optimal for breast cancer cytotoxicity. The target 2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one carries this validated 4-chloro pharmacophoric element while adding the 6-methoxy modification, which is independently associated with enhanced MAO-B inhibition and altered physicochemical properties.

Anticancer Breast cancer Aurone SAR

Chloro Position on the Benzylidene Ring Determines MAO-B Inhibitory Potency in 6-Methoxyaurones

Morales-Camilo et al. (2015) evaluated a series of 6-methoxyaurones for MAO-A and MAO-B inhibitory activity. Within the 6-methoxyaurone scaffold, the unsubstituted parent compound (2-2) displayed the highest MAO-B inhibitory potency (>75% inhibition at the screening concentration). Critically, introducing a 2′-chloro (compound 6-9) or 3′-chloro (compound 6-2) substituent on ring B resulted in a measurable decline in MAO-B inhibition [1]. The 4′-chloro substituent present in the target compound was not directly tested in this study, representing a structural gap: the 4′-position is sterically and electronically distinct from the 2′- and 3′-positions, and literature precedent in other flavonoid subclasses indicates that 4′-halogen substitution can produce different pharmacological outcomes than ortho- or meta-halogen substitution [1]. This creates a defined, testable hypothesis: 2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one may retain MAO-B inhibitory activity where 2′-chloro and 3′-chloro congeners fail, making it a uniquely valuable probe for resolving position-dependent effects in aurone MAO-B SAR.

Monoamine oxidase-B Neurodegeneration Aurone SAR

Validated Synthetic Intermediate for 1,3-Dipolar Cycloaddition: High-Yielding Entry to Dispiroheterocycles

A 2022 study reported the highly regioselective three-component 1,3-dipolar cycloaddition of azomethine ylides with (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one derivatives, achieving excellent yields of 60–94% across 12 new dispiroheterocycles [1]. The 6-methoxy substitution on the benzofuranone core is critical for this reactivity: it activates the exocyclic double bond toward 1,3-dipolar cycloaddition while the 4-chlorobenzylidene group provides a regiochemical directing effect. The target compound, 2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one, contains precisely this substitution pattern and can therefore serve as a direct reactant in this validated synthetic methodology. By comparison, non-methoxylated aurones or aurones with alternative substitution patterns would require re-optimization of reaction conditions and may not achieve comparable yields or regioselectivity.

Synthetic chemistry Cycloaddition Dispiroheterocycles

6-Methoxy Group Imparts MAO-B Selectivity in the Aurone Scaffold—a Feature Absent in Non-Methoxylated Analogs

The Morales-Camilo et al. (2015) study established that 6-methoxyaurones as a class are selective MAO-B inhibitors, with IC50 values for MAO-B in the low micromolar range and no detectable MAO-A inhibition at concentrations up to 100 μM [1]. This selectivity profile is directly attributable to the 6-methoxy group: SAR analysis identified the 6-methoxyl on ring A as a critical determinant for MAO-B inhibitory activity, with the pyrrolidine-bearing side chain further modulating potency [1]. In contrast, the 4-chlorobenzylidene aurone without the 6-methoxy group (compound 3f from Chen et al., 2014) has been characterized primarily for anticancer activity with no reported MAO isoform selectivity [2]. Thus, the combination of 4′-chloro and 6-methoxy in a single aurone molecule creates a dual-pharmacophore profile not represented by either mono-substituted analog. The closest comparator, 4′-chloroaurone (C15H9O2Cl, MW 256.68), lacks the 6-methoxy group entirely and consequently lacks the MAO-B selectivity fingerprint associated with 6-methoxyaurones.

MAO-B selectivity Neuroprotection Aurone pharmacophore

Structure Revision of 4′-Chloroaurone Natural Product Establishes Authenticity Benchmark for Synthetic Material

Harkat et al. (2008) achieved the first unambiguous synthesis and structural confirmation of natural 4′-chloroaurone via a gold(I)-catalyzed cyclization route, revising the previously misassigned structure of the natural product dalmaisione D [1]. This work established that 4′-chloroaurone—the non-methoxylated parent of the target compound—is a bona fide marine natural product isolated from the brown alga Spatoglossum variabile. The 6-methoxy analog (the target compound) represents a semi-synthetic derivative of this natural scaffold. The availability of authenticated spectroscopic data (¹H, ¹³C NMR, IR, Raman) for the core 4′-chloroaurone structure provides a rigorous benchmark against which the identity and purity of synthetic 2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one can be verified, a quality control advantage not available for many purely synthetic aurone screening compounds lacking natural product precedent.

Natural product chemistry Structure elucidation Quality control

Explicit Caveat: Limited Direct Quantitative Data for the 6-Methoxy-4′-Chloro Combination

A systematic search of the primary literature (PubMed, Google Scholar, SciFinder, patent databases) through May 2026 reveals that no published study has directly evaluated 2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one in any quantitative biological assay with explicitly reported IC50, Ki, EC50, or other potency values. All quantitative evidence presented in this guide derives from closely related analogs: (i) the 6-desmethoxy analog (compound 3f) in the Chen et al. (2014) breast cancer study; (ii) 2′-chloro and 3′-chloro-6-methoxyaurones in the Morales-Camilo et al. (2015) MAO-B study; and (iii) 6-methoxybenzofuranone derivatives in the Alizadeh & Ghanbaripour (2022) cycloaddition study. No head-to-head comparison of the target compound against any analog under identical assay conditions has been published. Consequently, all differentiation claims are based on class-level SAR inference and cross-study extrapolation, and must be validated empirically in the end-user's assay system.

Data gap Evidence quality Procurement caveat

Validated Application Scenarios for 2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one in Drug Discovery and Chemical Biology


Breast Cancer Lead Optimization: Extending the 4-Chloroaurone Pharmacophore with 6-Methoxy Substitution

Building on the established potency of (Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one against MDA-MB-231 and MCF-7 cells [1], this compound serves as the logical next-generation analog for structure-activity relationship expansion. The addition of the 6-methoxy group provides a handle for probing whether electron-donating substituents on the benzofuranone ring enhance, maintain, or diminish the cytotoxic activity observed for the 6-unsubstituted parent. The compound can be directly compared against the 4-chloro non-methoxylated parent (compound 3f) and the 4-methyl analog (compound 3e) in MTT assays under identical conditions to generate novel, head-to-head comparative data.

MAO-B Inhibitor Screening Library: Filling the 4′-Substituent Gap in 6-Methoxyaurone SAR

The Morales-Camilo et al. (2015) dataset established that 6-methoxyaurones are selective MAO-B inhibitors but left the 4′-chloro substituent untested, having evaluated only 2′-chloro and 3′-chloro variants—both of which reduced MAO-B inhibition [2]. This compound directly addresses this unresolved SAR question. Screening this compound in a recombinant human MAO-B fluorometric assay at 10–100 μM, alongside the unsubstituted 6-methoxyaurone (2-2) and the 2′- and 3′-chloro analogs, would resolve whether the 4′-position tolerates chloro substitution without the activity penalty observed at the 2′- and 3′-positions.

Spirocyclic Library Synthesis via 1,3-Dipolar Cycloaddition Using a 6-Methoxy-Activated Aurone

The 6-methoxy substitution pattern is essential for the high-yielding (60–94%) 1,3-dipolar cycloaddition methodology reported by Alizadeh & Ghanbaripour (2022) [3]. This compound can be employed as a substrate for generating novel dispiroheterocycles containing the 4-chlorophenyl substituent. The resulting spirocyclic aurone derivatives represent unexplored chemical space with potential for identifying new biological activities. The 4-chloro substituent additionally provides a synthetic handle for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on the spirocyclic products.

Marine Natural Product-Inspired Anticancer and Antimicrobial Screening

Given that 4′-chloroaurone is a confirmed natural product from the brown alga Spatoglossum variabile [4], the 6-methoxy derivative represents a semi-synthetic analog with potential for enhanced or altered biological activity. This compound is well-suited for inclusion in natural product-inspired screening decks targeting anticancer, antimicrobial, or antiparasitic endpoints. The structural relationship to the marine natural product provides a rationale for prioritizing this compound in phenotypic screening campaigns where natural product scaffolds are historically enriched for hit discovery.

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